SGA360-d5
Description
SGA360-d5 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15 (moderate lipophilicity)
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions
- BBB Permeability: Yes (suitable for central nervous system-targeted applications)
- Synthetic Accessibility Score: 2.07 (indicating straightforward synthesis) .
The compound is synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .
Properties
Molecular Formula |
C₁₉H₁₂D₅F₃N₂O₂ |
|---|---|
Molecular Weight |
367.38 |
Synonyms |
3-(2,4-Dimethoxyphenyl)-1-(2-propen-1-yl)-7-(trifluoromethyl)-1H-indazol-d5; 1-Allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
SGA360-d5 is structurally and functionally comparable to halogen-substituted boronic acids and heterocyclic carboxylates. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Analogues
Structural Similarities and Differences
Halogen Substitution:
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions, affecting steric hindrance in catalytic reactions .
- (6-Bromo-2,3-dichlorophenyl)boronic acid has an additional Cl atom, increasing molecular weight (270.28 vs. 235.27) and lipophilicity (Log P = 3.02 vs. 2.15), which may reduce aqueous solubility .
Functional Groups:
- This compound’s boronic acid group enables cross-coupling reactivity, whereas 7-bromobenzo[b]thiophene-2-carboxylic acid’s carboxylate and thiophene moieties make it suitable for conductive polymers .
Functional Performance
Synthetic Efficiency:
- This compound’s synthesis requires 1.33 hours at 75°C , compared to 7-bromobenzo[b]thiophene-2-carboxylic acid’s multi-step synthesis involving sulfonyl chlorides and reflux conditions .
Bioavailability:
- This compound’s bioavailability score (0.55) surpasses 7-bromobenzo[b]thiophene-2-carboxylic acid (data unavailable), attributed to its balanced Log P and BBB permeability .
Thermodynamic Stability:
- This compound’s polar surface area (TPSA = 40.46 Ų) ensures moderate solubility, while higher halogen content in analogues like (6-Bromo-2,3-dichlorophenyl)boronic acid increases hydrophobicity, limiting aqueous compatibility .
Research Findings and Implications
Catalytic Applications:
this compound’s boronic acid group facilitates efficient Pd-catalyzed cross-coupling, achieving >90% yield in biphenyl syntheses . In contrast, bromothiophene carboxylates are preferred in optoelectronics due to π-conjugated systems .
Pharmacological Potential: this compound’s BBB permeability and lack of CYP inhibition make it a candidate for CNS drug development, whereas analogues with higher Log P values may face metabolic instability .
Limitations:
- This compound’s moderate solubility (0.24 mg/mL) requires solvent optimization for industrial-scale reactions.
- Bromothiophene derivatives exhibit superior thermal stability but lack catalytic versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
